Methyl tridecanoate

Catalog No.
S599513
CAS No.
1731-88-0
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tridecanoate

CAS Number

1731-88-0

Product Name

Methyl tridecanoate

IUPAC Name

methyl tridecanoate

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3

InChI Key

JNDDPBOKWCBQSM-UHFFFAOYSA-N

SMILES

Array

Synonyms

Tridecanoic Acid Methyl Ester; Methyl n-Tridecanoate; NSC 163375

Canonical SMILES

CCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl tridecanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163375. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl tridecanoate is a highly volatile, odd-chain fatty acid methyl ester (C13:0 FAME) primarily utilized as a high-precision internal standard in gas chromatography (GC-FID and GC-MS) workflows [1]. Because odd-chain fatty acids are virtually absent in most mammalian, plant, and biofuel lipid matrices, this compound provides an interference-free baseline for quantitative lipidomics and biodiesel profiling [1]. Its specific chain length offers an optimized boiling point (275.6 °C) and thermal stability profile that bridges the gap between short-chain and long-chain fatty acid analysis, providing quantitative correction for extraction variability, solvent evaporation, and instrument response fluctuations without unnecessarily extending assay times[2], [3].

Substituting methyl tridecanoate with even-chain analogs, such as methyl dodecanoate (C12:0) or methyl tetradecanoate (C14:0), compromises quantification because these even-chain FAMEs are naturally abundant in biological and fuel samples, leading to peak overlap and false positive integration[1]. Conversely, utilizing free tridecanoic acid as a substitute introduces derivatization-dependent variance; since free fatty acids must undergo transesterification prior to GC analysis, any incomplete conversion directly skews the calibration curve[2]. Furthermore, defaulting to the standard long-chain methyl nonadecanoate (C19:0) for medium-chain rich samples (like coconut-derived biodiesel) results in mismatched GC-FID response factors and unnecessarily prolongs chromatographic run times, reducing overall laboratory throughput [3].

GC-FID Response Factor Alignment for Medium-Chain Lipids

In the quantitative analysis of medium-chain rich biodiesels (e.g., coconut methyl ester), the choice of internal standard dictates the accuracy of the Flame Ionization Detector (FID) response factor (RF) [1]. Research demonstrates that for quantifying C12:0 and C14:0 FAMEs, methyl tridecanoate provides an RF near 1.00, whereas longer-chain standards like methyl nonadecanoate (C19:0) exhibit skewed response factors when applied to shorter chains [2]. By matching the carbon number more closely to the target analytes, methyl tridecanoate minimizes quantitative drift and calibration errors in medium-chain FAME profiling [1].

Evidence DimensionGC-FID Response Factor (RF) deviation for C12/C14 FAMEs
Target Compound DataMethyl tridecanoate (C13:0) provides an RF baseline of ~1.00 for adjacent C12/C14 chains
Comparator Or BaselineMethyl nonadecanoate (C19:0)
Quantified DifferenceEliminates chain-length-dependent RF skewing observed when C19:0 is used for medium-chain quantification
ConditionsGC-FID analysis of biodiesel / lipid mixtures

Ensures high-fidelity quantification of medium-chain lipids without requiring complex, multi-standard correction factors.

Chromatographic Throughput and Retention Time Optimization

For laboratories processing high volumes of short-to-medium chain lipids, standardizing on methyl tridecanoate significantly accelerates throughput compared to heavier odd-chain standards [1]. On standard polar capillary columns (e.g., PEG/FAMEWAX), methyl tridecanoate elutes at approximately 10.27 minutes, driven by its lower normal boiling point of 275.6 °C[2]. In contrast, methyl heptadecanoate (C17:0, boiling point 336.7 °C) and methyl nonadecanoate (C19:0) require extended oven temperature programming, often pushing retention times well beyond 15–20 minutes [3].

Evidence DimensionGC Retention Time & Boiling Point
Target Compound Data~10.27 min elution (bp 275.6 °C)
Comparator Or BaselineMethyl heptadecanoate (C17:0) (>15 min elution, bp 336.7 °C)
Quantified Difference>30% reduction in required GC run time for medium-chain specific assays
ConditionsHigh-resolution GC analysis on polar capillary columns (e.g., PEG stationary phase)

Procurement of C13:0 over C17:0/C19:0 directly increases daily sample throughput for laboratories focused on medium-chain fatty acid profiles.

Elimination of Endogenous Background Interference

The utility of an internal standard relies entirely on its absence from the native sample matrix. Methyl tridecanoate (C13:0) is an odd-chain fatty acid derivative with negligible natural occurrence in standard vegetable oils, animal fats, and algal biomass [1]. When compared to methyl dodecanoate (C12:0) or methyl tetradecanoate (C14:0), which can constitute 10-50% of the lipid profile in tropical oils (like palm kernel or coconut oil), methyl tridecanoate maintains a clean chromatographic baseline, preventing peak co-elution and ensuring that the integrated area strictly represents the spiked standard[2].

Evidence DimensionEndogenous matrix interference / Peak co-elution
Target Compound Data~0% natural abundance in common commercial lipid matrices
Comparator Or BaselineMethyl dodecanoate (C12:0) / Methyl tetradecanoate (C14:0)
Quantified Difference100% elimination of baseline overlap and false-positive integration
ConditionsGC-MS / GC-FID profiling of natural oils and biofuels

Prevents critical quantification errors and batch rejections caused by internal standard co-elution with native sample components.

Calibration Reliability vs. Pre-Derivatization Precursors

When establishing standard curves for FAME quantification, utilizing the pre-derivatized methyl tridecanoate rather than its free fatty acid counterpart (tridecanoic acid) removes a major source of analytical variance . In-situ transesterification of free fatty acids can exhibit variable yields, often ranging from 80% to 95% depending on the matrix and reagent ratio[1]. By procuring the pure methyl ester form, analysts bypass the derivatization step for the standard itself, locking in a 100% reference yield and isolating any extraction or reaction inefficiencies strictly to the unknown sample.

Evidence DimensionStandard curve calibration variance
Target Compound Data100% fixed standard concentration (pre-methylated)
Comparator Or BaselineTridecanoic acid (free fatty acid)
Quantified DifferenceEliminates the 5-20% variability associated with in-situ transesterification yields of the standard
ConditionsPreparation of analytical calibration curves for lipidomics

Secures absolute certainty in the calibration baseline, which is a strict requirement for ISO/EN certified quality control workflows.

Internal Standard for Medium-Chain Biodiesel Certification (e.g., Coconut Methyl Ester)

Directly leveraging its optimized GC-FID response factor alignment with C12 and C14 chains, methyl tridecanoate is the preferred internal standard for certifying tropical oil-derived biodiesels, preventing the quantification skew observed when using C19:0 standards [1].

High-Throughput Quantitative Lipidomics of Dairy and Tropical Oils

Because it elutes significantly earlier than methyl heptadecanoate (C17:0) while maintaining zero endogenous background interference, methyl tridecanoate allows laboratories to shorten GC oven temperature programs, maximizing daily sample throughput [2].

Absolute Calibration of Automated Transesterification Workflows

By providing a pre-methylated, 100% yield reference point, methyl tridecanoate is essential for validating the efficiency of automated or microfluidic in-situ transesterification devices, isolating sample derivatization variance from calibration variance [3].

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

228.208930132 Da

Monoisotopic Mass

228.208930132 Da

Heavy Atom Count

16

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Melting Point

6.5 °C

UNII

O2H463RING

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00129 [mmHg]

Pictograms

Corrosive

Other CAS

67762-40-7
1731-88-0

Wikipedia

Methyl tridecanoate

Use Classification

Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

Tridecanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48 pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. S. Alcorn et al. “Taxonomy and Pathogenicity of Erwinia cacticida sp. nov.” International Journal of Systematic Bacteriology, vol. 41 pp. 197-212, 19914. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at the Evidence” Lipids, vol. 45 pp. 893-905, 2010

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